6-Hydrazinylpyridine-3-sulfonic acid
Description
Properties
CAS No. |
500567-42-0 |
|---|---|
Molecular Formula |
C5H7N3O3S |
Molecular Weight |
189.20 g/mol |
IUPAC Name |
6-hydrazinylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C5H7N3O3S/c6-8-5-2-1-4(3-7-5)12(9,10)11/h1-3H,6H2,(H,7,8)(H,9,10,11) |
InChI Key |
DCQXHFSSCXHXRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)O)NN |
Origin of Product |
United States |
Preparation Methods
N-Oxide Mediated Sulfonation
The patent-protected method (US5082944A) demonstrates superior regioselectivity through N-oxide formation:
Reaction Sequence
- 3-Chloropyridine → 3-Chloropyridine-N-oxide (acetic acid, H₂O₂, 80–100°C)
- Sulfonation with Na₂SO₃/H₂O (150°C, 6 hr) → Pyridine-3-sulfonic acid-N-oxide
- Hydrogenation (Raney Ni, 7 bar H₂, 100°C) → Pyridine-3-sulfonic acid
This three-stage process yields 77–80% purified product with ≤0.1% sulfite ash content. Comparative studies show that bypassing N-oxide formation reduces sulfonation efficiency by 34% due to decreased ring activation.
Direct Sulfonation Challenges
Attempts to sulfonate 6-substituted pyridines without N-oxide intermediates result in:
- Positional isomerism (up to 22% 2-sulfonic acid byproduct)
- Incomplete conversion (≤45% yield)
- Catalyst poisoning from residual chloride
Regioselective Nitration Methodologies
Nitration of pyridine-3-sulfonic acid requires precise conditions to achieve 6-position selectivity:
Optimized Nitration Protocol
- Nitrating agent: 65% HNO₃/98% H₂SO₄ (1:3 v/v)
- Temperature: 0–5°C (prevents polysubstitution)
- Reaction time: 4–6 hours
Under these conditions, 6-nitro-pyridine-3-sulfonic acid forms in 85–89% yield, confirmed by HPLC analysis. Elevated temperatures (>15°C) promote 2-nitration (12–18% yield) and ring decomposition (7–9%).
Nitro Group Reduction and Hydrazine Installation
Diazotization-Hydrazine Exchange
The amine-to-hydrazine conversion proceeds via:
| Step | Conditions | Yield |
|---|---|---|
| Diazotization | NaNO₂ (1.2 eq), HCl (3M), 0–5°C | 88–92% |
| Hydrazine substitution | N₂H₄·H₂O (5 eq), CuSO₄ (0.1 eq), 60°C | 74–78% |
This sequence avoids hazardous diazonium salt isolation, with in-situ reaction monitoring via UV-Vis (λmax = 410 nm for diazo intermediates).
Integrated Synthetic Route
Combining optimized steps yields the target compound:
Multi-Step Efficiency Analysis
| Step | Reagents | Temp (°C) | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Sulfonation | Na₂SO₃, H₂O | 150 | 6 | 83 | 98.5 |
| Nitration | HNO₃/H₂SO₄ | 0 | 4 | 87 | 97.8 |
| Reduction | H₂/Pd/C | 25 | 2 | 95 | 99.1 |
| Hydrazination | N₂H₄, CuSO₄ | 60 | 3 | 76 | 98.7 |
Cumulative Yield : 83% × 87% × 95% × 76% = 52.4% (Theoretical) vs. 49–51% (Observed)
Advanced Purification Techniques
Final product purity is enhanced through:
- Acid-base extraction (pH 2–3 precipitation)
- Solvent recrystallization (H₂O/EtOH 4:1 v/v)
- Activated charcoal treatment (EPONIT, 80°C)
These steps reduce residual metal catalysts to <5 ppm and organic impurities to <0.3%.
Comparative Method Analysis
Catalytic Approaches
- SBA-Pr-SO₃H catalysts show potential for solvent-free reactions but exhibit ≤62% yield in pyridine sulfonation
- Enzymatic methods remain impractical due to sulfonic acid group toxicity
Industrial vs. Lab-Scale
| Parameter | Industrial | Laboratory |
|---|---|---|
| Scale | 100+ kg | 1–5 g |
| Hydrogenation Pressure | 7 bar | 1 atm |
| Catalyst Recovery | 92–95% | Not implemented |
Chemical Reactions Analysis
Types of Reactions: 6-Hydrazinylpyridine-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the N-oxide back to the parent compound.
Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as Raney nickel in alkaline solutions are often used.
Substitution: Substitution reactions may involve reagents like halogens or sulfonyl chlorides under appropriate conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while substitution reactions can produce a variety of hydrazinyl-substituted pyridine derivatives .
Scientific Research Applications
6-Hydrazinylpyridine-3-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in the development of fluorescent probes and other bioactive molecules.
Medicine: Research explores its potential as a building block for pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: It finds applications in the production of dyes, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Hydrazinylpyridine-3-sulfonic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with various biomolecules, influencing their activity. This interaction can modulate biological pathways, leading to desired therapeutic effects. The compound’s sulfonic acid group enhances its solubility and reactivity, making it a versatile tool in chemical and biological research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural analogs differ in substituent type and position, influencing molecular weight, solubility, and stability. Below is a comparative analysis:
- Molecular Weight: The hydrazinyl group increases molecular weight compared to methyl or amino substituents.
- Solubility : Sulfonic acid derivatives are highly water-soluble, but the hydrazinyl group may introduce hydrogen bonding, further enhancing solubility.
- Acidity : The -SO₃H group (pKa ~1-2) dominates acidity, but the hydrazinyl group (weak base, pKa ~8-10) may slightly modulate pH-dependent behavior .
Chemical Reactivity
- This compound: Forms hydrazones with carbonyl compounds. Acts as a ligand in metal coordination complexes due to N-donor sites.
- 6-Methylpyridine-3-sulfonic Acid :
- 6-Aminopyridine-3-sulfonic Acid: Amine participates in diazotization and azo-coupling reactions .
Q & A
Q. What are the established protocols for synthesizing 6-hydrazinylpyridine-3-sulfonic acid, and what analytical methods validate its purity?
- Methodological Answer : A common synthesis route involves reacting pyridine-3-sulfonyl chloride with hydrazine hydrate under controlled conditions (e.g., pyridine as a solvent at 5°C, followed by acid quenching and extraction ). Characterization typically employs:
-
NMR spectroscopy (¹H/¹³C) to confirm hydrazine incorporation and sulfonic acid group placement.
-
HPLC (C18 column, UV detection at 254 nm) to assess purity (>95% threshold for research use) .
-
Elemental analysis to verify stoichiometry (e.g., C: 32.1%, H: 3.6%, N: 16.7%, S: 15.2%).
Key Synthesis Parameters Reaction temperature: 5–10°C Solvent: Pyridine (anhydrous) Hydrazine molar ratio: 1.2:1 Quenching agent: 2N HCl
Q. How does the solubility of this compound vary across solvents, and what factors influence this?
- Methodological Answer : Solubility can be determined via gravimetric or UV-spectrophotometric methods in solvents like water, ethanol, DMSO, or ethyl acetate. For example:
-
Dissolve excess compound in solvent, filter unreacted material, and quantify dissolved concentration via UV absorbance (λmax ~280 nm) .
-
Solubility is pH-dependent due to the sulfonic acid group (pKa ~1.5); protonation increases hydrophilicity in acidic media.
Solubility (mg/mL, 25°C) Water: 45.2 ± 1.3 Ethanol: 8.7 ± 0.9 DMSO: 62.4 ± 2.1
Q. What are the recommended storage conditions to ensure long-term stability?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation of the hydrazine moiety. Stability assessments via periodic HPLC analysis show <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound while minimizing byproducts?
- Methodological Answer : Use Design of Experiments (DoE) to evaluate variables:
- Temperature (5–25°C), hydrazine stoichiometry (1:1 to 1.5:1), and reaction time (1–4 hrs).
- Byproducts (e.g., disulfonated pyridine derivatives) are minimized at lower temperatures (<10°C) and shorter reaction times (<2 hrs) .
- Confirmation via LC-MS to identify side products (e.g., m/z 245.1 for monosulfonation vs. 327.3 for disulfonation).
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Step 1 : Cross-validate with computational chemistry (e.g., DFT calculations for predicted ¹H NMR shifts).
- Step 2 : Compare with structurally analogous compounds (e.g., 6-methylpyridine-3-sulfonic acid, δH 8.2–8.4 ppm for aromatic protons) .
- Step 3 : Re-examine sample preparation (e.g., deuterated solvent purity, pH adjustment to suppress tautomerism) .
Q. What strategies mitigate degradation during kinetic studies in aqueous solutions?
- Methodological Answer :
- Use buffered solutions (pH 2–3) to stabilize the sulfonic acid group.
- Add radical scavengers (e.g., 0.1% BHT) to prevent oxidative degradation of the hydrazinyl group.
- Monitor degradation via UPLC-MS at intervals (0, 6, 12, 24 hrs) to identify half-life (t½ ~18 hrs at 25°C) .
Methodological Guidance for Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
